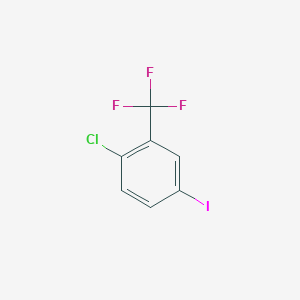

1-Chloro-4-iodo-2-(trifluoromethyl)benzene

Description

1-Chloro-4-iodo-2-(trifluoromethyl)benzene (CAS: 260355-20-2; molecular formula: C₇H₃ClF₃I; molecular weight: 306.45 g/mol) is a halogenated aromatic compound featuring chlorine, iodine, and a trifluoromethyl group at the 1-, 4-, and 2-positions of the benzene ring, respectively . It is a crystalline solid with a freezing point of 28°C and is commonly used as a synthon in organic synthesis, particularly in cross-coupling reactions and derivatization protocols . Its unique combination of electron-withdrawing groups (Cl, CF₃) and a heavy halogen (I) enhances its reactivity in nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name |

1-chloro-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIFWVOVVPVBRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655564 | |

| Record name | 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260355-20-2 | |

| Record name | 1-Chloro-4-iodo-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-iodobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Structure and Properties

The molecular structure of 1-Chloro-4-iodo-2-(trifluoromethyl)benzene is characterized by a benzene ring substituted with a chlorine atom, an iodine atom, and a trifluoromethyl group. This arrangement contributes to its reactivity in various chemical reactions, particularly in organic synthesis.

Key Properties:

- Molecular Formula: C7H3ClF3I

- Appearance: Colorless to light yellow liquid

- Odor: Pungent

- Reactivity: Participates in nucleophilic substitution reactions, hydrogen/metal exchange reactions, and can act as a precursor for more complex organic molecules.

Biological Activity Overview

While direct biological activity data for this compound is sparse, compounds with similar structures often exhibit significant biological properties. Halogenated benzene derivatives are known to interact with biological systems, potentially affecting enzyme activities or serving as pharmaceutical intermediates.

Potential Biological Mechanisms

- Enzyme Interaction: Compounds with halogen substitutions can influence enzymatic pathways, either as inhibitors or substrates. For instance, halogenated compounds have been studied for their interactions with enzymes involved in drug metabolism and detoxification processes.

- Pharmaceutical Applications: The structural features of this compound suggest potential utility in drug design. Similar compounds have been explored for their roles in anticancer therapies and other therapeutic areas .

Toxicological Studies

Toxicological evaluations indicate that halogenated compounds can exhibit various health effects depending on exposure levels. For instance, studies on related halogenated compounds have reported:

- Liver and Kidney Effects: In rodent models, exposure to high doses of similar compounds resulted in increased liver and kidney weights, indicating potential organ toxicity .

- Neurobehavioral Effects: Acute exposure to high concentrations may lead to narcotic effects and behavioral changes in animal models .

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Oral Repeat Dose Toxicity (Rats) | Increased liver weight at doses ≥50 mg/kg; NOAEL at 10 mg/kg |

| Inhalation Toxicity (Mice) | Hepatocellular hypertrophy at high doses |

| Behavioral Observations | "Burrowing" behavior noted at high exposure levels |

Synthesis and Applications

This compound is primarily utilized in synthetic organic chemistry. Its synthesis can be achieved through various methods that control reaction conditions to optimize yields. The compound serves as a precursor for synthesizing more complex heterocyclic compounds and can facilitate various chemical transformations.

Synthetic Methods Overview

| Methodology | Description |

|---|---|

| Nucleophilic Substitution | Reacting with nucleophiles under controlled conditions |

| Hydrogen/Metal Exchange | Involves metal catalysts to facilitate reactions |

| Heterocyclic Compound Synthesis | Used as a building block for more complex structures |

Case Studies and Research Findings

Research into the biological activity of similar halogenated compounds has yielded promising results:

- Anticancer Activity: Several studies have indicated that halogenated benzene derivatives exhibit cytotoxic effects against various cancer cell lines. For example, certain fluorinated analogs demonstrated IC50 values indicating significant inhibitory effects on cancer cell proliferation .

- Enzyme Inhibition: Compounds structurally related to this compound have shown promise as inhibitors of key metabolic enzymes, suggesting potential therapeutic applications in metabolic disorders .

Scientific Research Applications

Organic Synthesis

The primary application of 1-Chloro-4-iodo-2-(trifluoromethyl)benzene lies in its role as a precursor for more complex organic molecules. It can participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the presence of halogen substituents. The choice of nucleophile and reaction conditions can significantly affect the product yield and substitution patterns.

- Cross-Coupling Reactions : This compound is often utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form carbon-carbon bonds. For instance, it can react with isoxazole derivatives to yield substituted products with high efficiency .

Material Science

This compound also finds applications in material science:

- Solvent Applications : The compound is used as a solvent in various industrial applications, including coatings, inks, toners, and sealants. Its properties make it suitable for use in formulations requiring high stability and resistance to degradation .

- Stain Removal Products : It has been reported to be effective in domestic applications, particularly in solvent-based fabric stain removal products and shoe care formulations .

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its potential health risks. Studies indicate that exposure to this compound may lead to adverse effects on liver and kidney function at higher doses . Therefore, appropriate safety measures must be implemented when handling this chemical.

Case Study 1: Nucleophilic Substitution

In a series of experiments aimed at synthesizing derivatives of this compound, researchers observed the effects of different nucleophiles on the reaction outcomes. The study highlighted that varying the reaction conditions (temperature, solvent choice) significantly influenced the yields of desired products.

| Nucleophile | Reaction Conditions | Yield (%) |

|---|---|---|

| Sodium azide | DMF, 80°C, 24 hours | 85 |

| Potassium thiocyanate | Ethanol, reflux | 78 |

| Grignard reagent | Toluene, 50°C | 90 |

Case Study 2: Industrial Applications

A comprehensive evaluation of industrial uses showed that this compound is incorporated into various formulations for coatings and sealants. Its effectiveness as a solvent was demonstrated through comparative studies against other solvents in terms of evaporation rate and stability under different environmental conditions.

| Application Type | Performance Metric | Comparison Solvent | Result |

|---|---|---|---|

| Coating formulation | Evaporation rate | Acetone | Slower evaporation |

| Sealant | Adhesion strength | Toluene | Higher adhesion |

| Ink formulation | Viscosity | Ethyl acetate | Lower viscosity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

1-Chloro-2-iodo-4-(trifluoromethyl)benzene (CAS: 672-57-1)

- Structure : Iodine and chlorine substituents are swapped (positions 2 and 4).

- Molecular Weight : 306.45 g/mol (identical to the target compound).

- Key Differences : Altered electronic effects due to the proximity of iodine and chlorine to the CF₃ group. This isomer may exhibit distinct regioselectivity in coupling reactions .

1-Chloro-2-iodo-3-(trifluoromethyl)benzene (CAS: 203626-41-9)

Halogen-Substituted Analogues

1-Chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6)

- Structure : Lacks iodine; only Cl and CF₃ groups.

- Molecular Weight : 180.56 g/mol.

- Key Differences : Absence of iodine limits utility in heavy-halogen-mediated reactions (e.g., Ullmann coupling). Lower molecular weight correlates with higher volatility .

4-Chloro-1-iodo-2-(trifluoromethyl)benzene (CAS: 23399-77-1)

Functional Group Variants

1-Chloro-4-iodo-2-(trifluoromethoxy)benzene (CAS: 845866-91-3)

- Structure : Trifluoromethoxy (OCF₃) replaces trifluoromethyl (CF₃).

- Molecular Weight : 328.46 g/mol.

1-Chloro-5-fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS: 101646-02-0)

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.